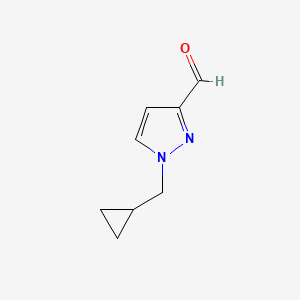
1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde is an organic compound featuring a cyclopropylmethyl group attached to a pyrazole ring, with an aldehyde functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of suitable precursors, followed by functional group transformations to introduce the aldehyde group. For example, cyclopropylmethyl bromide can be reacted with pyrazole under basic conditions to form the cyclopropylmethyl-pyrazole intermediate, which is then oxidized to the aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Electrophiles like halogens, nitro groups, and sulfonyl groups.
Major Products:
Oxidation: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 1-(Cyclopropylmethyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The cyclopropylmethyl group may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde can be compared with other pyrazole derivatives and cyclopropyl-containing compounds:
Similar Compounds: 1-(Cyclopropylmethyl)-1H-pyrazole, 1-(Cyclopropylmethyl)-1H-pyrazole-3-methanol, 1-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid.
Uniqueness: The presence of both the cyclopropylmethyl group and the aldehyde functional group imparts unique reactivity and potential biological activity to this compound, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c11-6-8-3-4-10(9-8)5-7-1-2-7/h3-4,6-7H,1-2,5H2 |
InChI Key |
HEMRCCURSAMMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=CC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


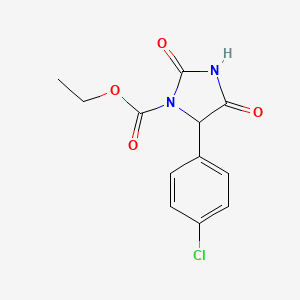
![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one phosphate](/img/structure/B12949755.png)
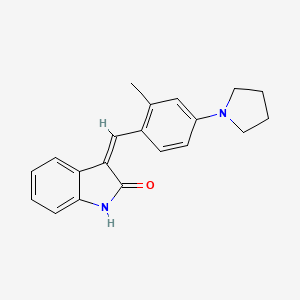
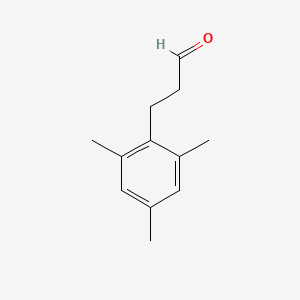
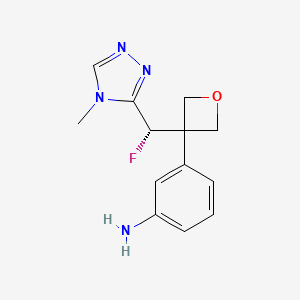
![2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B12949781.png)
![3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B12949788.png)
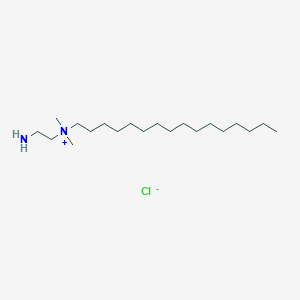
![1-(Bromomethyl)bicyclo[3.2.1]octane](/img/structure/B12949799.png)
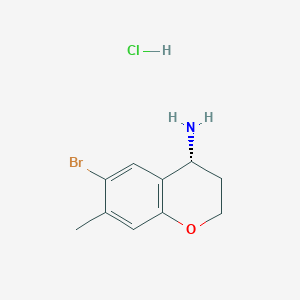
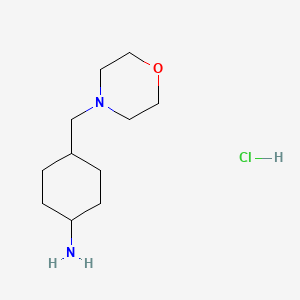
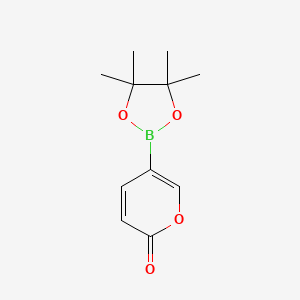
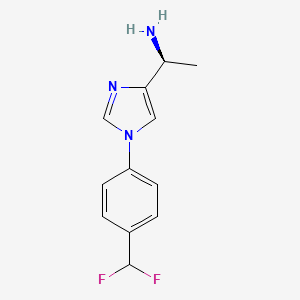
![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)
